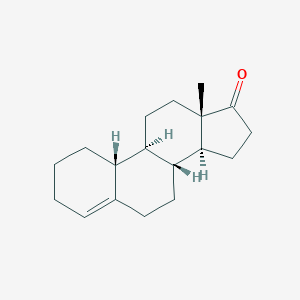

estr-4-en-17-one

Description

Steroid Nomenclature and Structural Context of estr-4-en-17-one

The naming of steroids follows a systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org The term "estrane" itself refers to a steroid with 18 carbon atoms. vedantu.comwikipedia.org The name "this compound" provides specific details about its chemical structure:

Estr- : Indicates the estrane (B1239764) parent structure. wikipedia.org

-4-en- : Denotes a double bond between carbon atoms 4 and 5. wikipedia.org

-17-one : Specifies a ketone functional group at the 17th carbon position.

This compound is also recognized by other names such as 19-norandrost-4-en-17-one. The prefix "19-nor" signifies the absence of a methyl group at carbon 19, a defining feature of this subclass of steroids. wikipedia.org

Historical Perspectives in Estrane Research

The study of estrane and its derivatives is deeply rooted in the broader history of steroid research. A significant milestone in this field was the development of methods to synthesize 19-norsteroids. Bolandione (estr-4-ene-3,17-dione), a closely related compound, was available without a prescription in the United States until 2005 and was marketed as a prohormone. wikipedia.org Research into norsteroids gained momentum with the discovery of their potent anabolic properties. acs.org Early studies focused on the synthesis and biological activities of these compounds, paving the way for the development of a wide range of derivatives with diverse applications. The synthesis of related compounds like estra-4,9-diene-3,17-dione (B195082) has been a subject of interest due to its role as an intermediate in the production of various steroid-based pharmaceuticals. google.com

Current Research Landscape of Estrane Derivatives

Modern research continues to explore the vast potential of estrane derivatives in various scientific and medical fields. Scientists are actively synthesizing and evaluating new derivatives with modified structures to achieve specific biological effects.

Antiproliferative and Anticancer Research: A significant area of investigation is the development of estrane derivatives with antiproliferative properties for cancer therapy. academie-sciences.frnih.gov Researchers are synthesizing and testing various A- and D-ring modified estrone (B1671321) derivatives for their cytotoxic effects on different cancer cell lines, including breast, prostate, and liver cancer cells. academie-sciences.frmdpi.comsemanticscholar.org For instance, studies have shown that certain C-ring oxidized estrone acetate (B1210297) derivatives exhibit cytotoxicity against hormone-dependent cancer cells. mdpi.comuc.pt The addition of halogen atoms at specific positions on the estrane nucleus has been shown to increase selectivity for endometrial cancer cells. uni-lj.siresearchgate.net Molecular docking studies are often employed to understand the interaction of these compounds with biological targets like estrogen receptors. mdpi.commdpi.com

Neuroprotection: Another promising area of research is the neuroprotective effects of estrane derivatives. nih.gov Some studies suggest that certain non-feminizing estrogens can protect against oxidative stress and brain damage, with a mechanism that may be independent of estrogen receptor binding. nih.gov Progestins with an estrane structure, such as norethindrone, are being investigated for their role in neural progenitor proliferation and neuronal viability. oup.com These findings open up possibilities for developing therapies for neurodegenerative disorders. karger.com

Selective Androgen Receptor Modulators (SARMs): The development of selective androgen receptor modulators (SARMs) represents a significant advancement in steroid research. wikipedia.orgnih.gov SARMs are designed to selectively target androgen receptors in specific tissues like muscle and bone, while minimizing effects on other organs. wikipedia.orgnih.gov This tissue selectivity offers the potential for therapeutic benefits, such as increasing lean body mass and bone density, with fewer side effects than traditional anabolic steroids. wikipedia.orgnih.gov Research in this area is ongoing, with a focus on developing SARMs for conditions like muscle wasting and osteoporosis. nih.govnih.gov

Synthesis and Intermediates: The synthesis of complex estrane derivatives often involves multiple steps and the use of specific intermediates. For example, 11-methylene-18-methyl-estr-4-en-3,17-dione is a key intermediate in the synthesis of certain progestin compounds. google.comwipo.int The development of efficient and industrially applicable synthetic routes for these intermediates is a continuous focus of chemical research. google.comwipo.int

Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C18H26O | |

| Molar Mass | 258.40 | g/mol |

| Boiling Point | 353 (Predicted) | °C |

| Melting Point | 130 (Predicted) | °C |

| Water Solubility | 1.79e-5 (Predicted) | g/L |

| LogP (Octanol-Water) | 4.33 (Predicted) |

This data is based on predicted values from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h4,13-16H,2-3,5-11H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYAEHZZXXLNQQ-QXUSFIETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957785 | |

| Record name | Estr-4-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-28-4 | |

| Record name | Estr-4-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oestr-4-en-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estr-4-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oestr-4-en-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization of Estr 4 En 17 One

Established Synthetic Pathways for estr-4-en-17-one Core Structure

The total synthesis of racemic estr-4-ene-3,17-dione has been achieved through a multi-step process. acs.org A key strategy involves the use of resolved Mannich bases to produce optically active 19-nor steroids. acs.org For instance, the resolved Mannich base 2 can be converted to (+)-estr-4-ene-3,17-dione. acs.org An alternative approach involves the copper-catalyzed intramolecular [4+2] cycloaddition of enyne-carbonyl substrates to form the tetracyclic steroid skeleton, which can then be utilized to synthesize estradiol (B170435) and estrone (B1671321). researcher.life

Another established method for preparing the related estra-4,9-diene-3,17-dione (B195082) starts from dioscin. google.com This process involves pressure cracking, oxidation, and hydrolysis to yield a ketene (B1206846) acetate (B1210297), followed by a Beckmann rearrangement to introduce the carbonyl group at the C-17 position. google.com Subsequent reactions introduce a double bond at the 5,6-position. google.com A more recent, efficient synthesis of estra-4,9-diene-3,17-dione utilizes an A-ring degradation product as the starting material, proceeding through a Grignard reaction, oxidation, and a tandem cyclization reaction. google.com

The synthesis of 10β-(1'-azirinyl)estr-4-en-3,17-dione, a known aromatase inhibitor, is accomplished from 19-methyl-19-methiodide salt intermediates via a modified Neber reaction. nih.gov

Targeted Synthesis of Estrane (B1239764) Analogs

The versatile estrane scaffold allows for targeted modifications to generate a wide array of analogs with diverse properties.

A series of 6α- and 6β-alkyl-substituted androst-4-en-17-ones have been synthesized and evaluated as aromatase inhibitors. acs.orgacs.orgnih.gov The synthesis begins with 6α- and 6β-alkylated androst-4-ene-3,17-diones, which are treated with ethane-1,2-dithiol to form the corresponding 3,3-ethylene dithioacetals. acs.org Subsequent reduction and oxidation steps yield the desired 6-alkylandrost-4-en-17-ones. acs.orgacs.org The inhibitory activity of these compounds is influenced by the nature and stereochemistry of the alkyl substituent at the C-6 position, with a C-17 carbonyl group being crucial for tight binding to the aromatase enzyme. acs.orgacs.orgnih.gov

| Compound | Alkyl Group | Stereochemistry | Inhibitory Activity (Ki) |

| 18a | Methyl | 6α | 3.1 nM nih.gov |

| 19a | Methyl | 6β | 5.3 nM nih.gov |

| 5a | Hydroxy | 6β | 6.0 nM nih.gov |

| 18b | Ethyl | 6α | 12-24 nM nih.gov |

The compound 11-methylene-18-methyl-estr-4-en-3,17-dione is a crucial intermediate in the synthesis of progestin compounds like Desogestrel and Etonogestrel. google.comgoogle.comwipo.int One synthetic route starts from 11α-hydroxy-18-methyl-estra-4-en-3,17-dione, which is obtained via microbiological hydroxylation. google.comjustia.com The ketone groups are protected as acetals before the introduction of the exo-methylene group at position 11. google.comjustia.com An alternative, industrially applicable process has been developed to avoid the use of chromium-based reagents and reduce the number of reaction steps. google.com This process involves the selective reduction of the carbonyl group at position 17 of 18-methyl-estr-5-en-3,11,17-trione 3,3'-acetal. google.com

Modification of the C-17 position of the estrane nucleus is a common strategy to generate new derivatives. The C-17 carbonyl group of 5α-androst-3-en-17-one and 3α,4α-epoxy-5α-androstan-17-one has been replaced with hydroxyl, acetyl, and hydroxyimine groups. uc.pt These modifications have been shown to impact the aromatase inhibitory activity, highlighting the importance of the C-17 carbonyl for maximum potency. uc.pt

Chemical derivatization at the C-17 hydroxyl group is also employed to enhance detection in analytical methods. koreascience.kr For example, picolinic acid derivatization can be used for the selective esterification of the C-17 hydroxyl group of nandrolone (B1676933). koreascience.kr

Estrone and estradiol are key estrogens biosynthesized from androstenedione (B190577) and testosterone (B1683101), respectively, through aromatization. immunotech.czwikipedia.orgimmunotech.cz Estrone can be reversibly converted to estradiol. immunotech.czwikipedia.org Synthetic strategies often mimic these biological pathways. For instance, a copper-catalyzed intramolecular cyclization can produce a tetracyclic steroid skeleton that is further utilized to synthesize estradiol and estrone. researcher.life Additionally, 3-substituted derivatives of estrone and estradiol have been synthesized using microwave-assisted methods to explore their potential as 17β-hydroxysteroid dehydrogenase type 1 inhibitors. mdpi.com

Stereoselective Synthetic Methodologies in Estrane Chemistry

Stereoselectivity is a critical aspect of steroid synthesis due to the numerous chiral centers in the estrane nucleus. Various stereoselective methods have been developed to control the configuration of substituents. u-szeged.hu For example, the stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biomarker of pregnancy in mares, was achieved from 17β-estradiol-3-methyl ether in four steps, including a Mitsunobu inversion of the 17β-alcohol and a Noyori asymmetric transfer hydrogenation for the stereoselective reduction of the 3-ketone. researchgate.net

Other research has focused on the stereoselective synthesis of novel heterocyclic estrone derivatives through intramolecular 1,3-dipolar cycloaddition reactions. u-szeged.hu The development of hybrid molecules by linking other compounds to the estrane nucleus, often at the 16β position, has also been a subject of stereoselective synthesis. core.ac.uknih.gov These syntheses often involve multiple steps, including iodination, nucleophilic substitution with sodium azide, and subsequent click chemistry reactions to introduce diverse functionalities. core.ac.uknih.gov

Enzymatic and Biotransformative Approaches to Estrane Modification

The modification of the estrane skeleton through biological methods, including microbial transformation and enzyme-assisted synthesis, offers a powerful and selective alternative to traditional chemical synthesis. These approaches leverage the inherent specificity of enzymes to introduce functional groups or conjugate molecules at precise locations on the steroid nucleus, often under mild reaction conditions.

Microbial Transformations of Estrane Compounds

Microbial transformations are a cornerstone of steroid chemistry, enabling specific modifications that are challenging to achieve through conventional synthetic routes. Fungi, in particular, are widely employed for their ability to hydroxylate the estrane skeleton at various positions. This capability is crucial for creating novel derivatives with potentially altered biological activities.

Hydroxylation is a primary reaction catalyzed by microbial enzymes. For instance, the fungus Rhizopus arrhizus has been shown to hydroxylate estr-4-ene-3,17-dione at the C-6 and C-10 positions. cdnsciencepub.comcdnsciencepub.com The mechanism for this transformation is thought to involve the enol form of the Δ4-3-ketone. cdnsciencepub.comcdnsciencepub.com Similarly, Cephalosporium aphidicola can hydroxylate estrane derivatives. When 17β-methoxyestra-4-en-3-one is used as a substrate, the major metabolite produced is 6β-hydroxy-17β-methoxyestra-4-en-3-one. researchgate.net

The 11α-hydroxylation of estrane compounds is another significant microbial transformation. Various microorganisms, including species of Aspergillus and Rhizopus, are capable of introducing a hydroxyl group at the 11α-position of substrates like estr-4-ene-3,17-dione. google.comgoogle.com This reaction is a well-established process in steroid synthesis. google.com Interestingly, research has indicated that using a substrate of estr-4-ene-3,17-dione with a purity between 90% and 97% can lead to improved conversion rates in microbial 11α-hydroxylation reactions conducted at high substrate concentrations. google.comgoogle.com Other fungal species, such as Aspergillus alliaceus, have been used to produce catechol estrogens like 2- and 4-hydroxyestradiol (B23129) from estradiol, demonstrating the diverse hydroxylating capabilities of microorganisms. researchgate.net

The following table summarizes notable microbial transformations of estrane compounds.

| Original Compound | Microorganism | Transformation Type | Product(s) | Citation |

| Estr-4-ene-3,17-dione | Rhizopus arrhizus | Hydroxylation | 6-hydroxy and 10-hydroxy derivatives | cdnsciencepub.comcdnsciencepub.com |

| Estr-4-ene-3,17-dione | Aspergillus ochraceus, Aspergillus niger, Rhizopus spp. | Hydroxylation | 11α-hydroxyestr-4-ene-3,17-dione | google.comgoogle.com |

| 17β-methoxyestra-4-en-3-one | Cephalosporium aphidicola | Hydroxylation | 6β-hydroxy-17β-methoxyestra-4-en-3-one | researchgate.net |

| Mibolerone (7α,17α-dimethylestr-4-en-17β-ol-3-one) | Cunninghamella blakesleeana | Hydroxylation | 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | plos.org |

| Mibolerone (7α,17α-dimethylestr-4-en-17β-ol-3-one) | Cunninghamella echinulata | Hydroxylation | 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | plos.org |

| Estradiol | Aspergillus alliaceus | Hydroxylation | 2-hydroxyestradiol and 4-hydroxyestradiol | researchgate.net |

Enzyme-Assisted Synthesis of Estrane Conjugates

Enzyme-assisted synthesis provides a highly regioselective method for creating conjugates of estrane steroids with other molecules, such as fatty acids or amino acids. These hybrid compounds are of interest for their potential to modulate the physicochemical properties and biological activity of the parent steroid. researchgate.net

Lipases are commonly used for the enzymatic acylation of hydroxyl groups on the estrane skeleton. A series of 17-fatty acid esters of estradiol have been prepared with high regioselectivity using this method. arkat-usa.org In these reactions, the enzymatic acylation occurs exclusively at the 17β-hydroxyl group, leaving the phenolic 3-hydroxyl group unmodified. arkat-usa.org Lipase (B570770) from Candida rugosa has been identified as particularly effective for the monoacylation of estradiol. arkat-usa.org This selectivity is a significant advantage over chemical methods, which often require complex protection and deprotection steps.

Proteases can also be employed to synthesize steroid-amino acid conjugates. For example, subtilisin Carlsberg has been used to catalyze the coupling of N-protected amino acids to 17β-aminoestra-1,3,5(10)-trien-3-ol. researchgate.net The conjugation of amino acid residues to the steroid framework can increase the hydrophilicity of the resulting molecule, which is an important consideration in drug development. researchgate.net The specific amino acid used can influence the binding affinity of the conjugate to hormone receptors. researchgate.net

The table below details examples of enzyme-assisted synthesis of estrane conjugates.

| Estrane Substrate | Conjugating Molecule | Enzyme | Product Type | Citation |

| 3,17-β-Estradiol | Various fatty acids (e.g., oleic acid) | Candida rugosa lipase | 17-monoacyl esters | arkat-usa.org |

| 17β-aminoestra-1,3,5(10)-trien-3-ol | N-protected amino acids | Subtilisin Carlsberg | Steroid-amino acid conjugates | researchgate.net |

| 3,17-β-Estradiol diacyl derivatives | Alcohol (e.g., butanol) | Candida antarctica lipase B | 17-monoacyl esters (via alcoholysis) | arkat-usa.org |

Biological Activity and Molecular Mechanisms of Estr 4 En 17 One and Estrane Analogs in Non Clinical Models

Estrogenic and Anti-Estrogenic Properties of Estrane (B1239764) Derivatives

Estrane derivatives exhibit a wide spectrum of estrogenic and anti-estrogenic activities. These effects are primarily mediated through their interaction with estrogen receptors, leading to a range of physiological responses.

Some estrane derivatives possess estrogen-like properties, capable of stimulating the growth of hormone-dependent tissues. For instance, estetrol (B1671307) (E4), a natural estrogen, demonstrates weak estrogenic activity by promoting the growth of ERα-positive breast cancer cells, though only at high concentrations nih.govnih.gov. This estrogenic effect is achieved through the activation of both nuclear and extra-nuclear signaling pathways nih.govnih.gov.

Conversely, many estrane derivatives exhibit anti-estrogenic properties, antagonizing the effects of more potent estrogens like estradiol (B170435) (E2). Estetrol, for example, can decrease the proliferative impact of estradiol, showcasing a dual estrogenic/anti-estrogenic character nih.govnih.gov. This antagonistic action is not necessarily due to the suppression of nuclear ERα activities but can result from differential signaling pathway activation nih.govnih.gov. Similarly, other modified estrane derivatives have been synthesized to possess anti-estrogenic activity with no associated estrogenic effects, highlighting the therapeutic potential of these compounds in hormone-dependent conditions researchgate.net.

The structural modifications of the estrane skeleton are crucial in determining whether a derivative will act as an agonist or antagonist. For example, fusing heterocyclic rings to the D-ring of the steroid nucleus can lead to compounds with significant anti-estrogenic potential colab.wsnih.gov.

Enzymatic Modulation by Estrane Compounds

Estrane derivatives can also exert their biological effects by modulating the activity of key enzymes involved in steroid metabolism.

Aromatase is a critical enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens nih.govclinpgx.org. Inhibition of this enzyme is a key strategy in the treatment of hormone-dependent breast cancer nih.gov.

Aromatase inhibitors block the conversion of androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol pharmacology2000.com. These inhibitors can be classified into two main types: irreversible steroidal inhibitors and reversible nonsteroidal inhibitors pharmacology2000.com. By blocking estrogen production, these compounds reduce the levels of circulating estrogens, thereby slowing the growth of estrogen-sensitive tumors nih.gov. The development of potent and selective aromatase inhibitors has been a significant focus of research in medicinal chemistry nih.gov.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition

Estrane analogs have been a significant focus of research for the development of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors. This enzyme is a critical target in hormone-dependent diseases as it catalyzes the conversion of the less potent estrogen, estrone (E1), to the highly potent estradiol (E2). The inhibition of 17β-HSD1 can, therefore, modulate local estrogen levels.

Various modifications to the estrane nucleus have yielded compounds with significant inhibitory activity. For instance, the introduction of a m-carbamoylphenyloxy group at the C3 position of estrone (E1) resulted in an inhibitor with an IC50 value of 0.31 µM in T-47D breast cancer cells. mdpi.com However, reduction of the C17-ketone of this derivative to a 17β-alcohol led to a decrease in inhibitory capacity, with the resulting IC50 value increasing to 1.2 µM. mdpi.com This highlights the sensitivity of the enzyme's active site to the stereochemistry and oxidation state at the C17 position.

Further studies have explored other substitutions. A potent irreversible inhibitor, PBRM, demonstrated an IC50 of 68 nM for the conversion of E1 to E2. nih.gov In a cell-based assay using dehydroepiandrosterone (B1670201) (DHEA) as a precursor, PBRM showed an IC50 of 0.77 µM. nih.gov Its reversible analog, CC-156, exhibited IC50 values of 27 nM and 0.52 µM under the same conditions, respectively. nih.gov These findings underscore the potential of both reversible and irreversible inhibitors based on the estrane scaffold.

The following table summarizes the 17β-HSD1 inhibitory activities of selected estrane analogs.

| Compound | Modification | Assay Condition | IC50 Value | Reference |

|---|---|---|---|---|

| E1-derivative 5 | m-carbamoylphenyloxy at C3 of E1 | T-47D cells | 0.31 µM | mdpi.com |

| E2-derivative 6 | m-carbamoylphenyloxy at C3 of E2 | T-47D cells | 1.2 µM | mdpi.com |

| PBRM | Irreversible inhibitor | E1 to E2 conversion | 68 nM | nih.gov |

| PBRM | Irreversible inhibitor | DHEA as precursor | 0.77 µM | nih.gov |

| CC-156 | Reversible analog of PBRM | E1 to E2 conversion | 27 nM | nih.gov |

| CC-156 | Reversible analog of PBRM | DHEA as precursor | 0.52 µM | nih.gov |

Cellular Biological Responses

Impact on Cellular Growth and Proliferation in Various Cell Lines

The estrane skeleton has served as a template for the development of compounds with significant antiproliferative effects against various cancer cell lines. The cytotoxic potential of these derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50).

One study investigated the effects of 36 different estrane derivatives on a panel of eight cancer cell lines, including those from breast, endometrial, and ovarian cancers, alongside three corresponding non-cancerous control cell lines. nih.gov Notably, certain derivatives exhibited selective cytotoxicity. For example, estrane derivative 4_2Cl showed a pronounced effect on the endometrial cancer cell lines KLE and Ishikawa, with IC50 values of 32.6 µM and 17.9 µM, respectively. nih.gov This compound was particularly potent against the ovarian cancer cell line COV362, displaying an IC50 of 3.6 µM. nih.gov Another derivative, 2_4I, also demonstrated strong antiproliferative activity against endometrial and ovarian cancer cells with minimal impact on the control cell lines. nih.gov

The structural modifications, such as the addition of halogens at the C2 and/or C4 positions of the estrane core, were found to enhance the selectivity of these compounds for endometrial cancer cells. nih.gov

The table below presents the antiproliferative activities of selected estrane derivatives in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Estrane derivative 4_2Cl | KLE | Endometrial Cancer | 32.6 µM | nih.gov |

| Estrane derivative 4_2Cl | Ishikawa | Endometrial Cancer | 17.9 µM | nih.gov |

| Estrane derivative 4_2Cl | COV362 | Ovarian Cancer | 3.6 µM | nih.gov |

| Estrane derivative 3 | KLE | Endometrial Cancer | 32.6 µM | nih.gov |

Modulation of Intracellular Metabolic Pathways in Cellular Models (e.g., Glycolysis, Tricarboxylic Acid Cycle)

The influence of estrane analogs on fundamental intracellular metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, is an emerging area of investigation. While direct studies on estr-4-en-17-one are limited, research on related compounds like nandrolone (B1676933) provides insights into the potential metabolic-modulating effects of this class of steroids.

One study demonstrated that nandrolone can repress mitochondrial respiration in a human hepatocarcinoma-derived cell line. nih.gov Specifically, it was found to inhibit the respiratory chain complexes I and III. nih.gov This disruption of the electron transport chain can have significant downstream effects on cellular energy production and redox balance.

Furthermore, chronic treatment with nandrolone decanoate (B1226879) has been shown to inhibit gluconeogenesis, the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. In a study with Wistar male rats, supraphysiological doses of nandrolone decanoate led to a decrease in glucose synthesis from pyruvate. bioscientifica.com This was accompanied by a significant decrease in fasting liver glycogen (B147801) content. bioscientifica.com

These findings suggest that estrane analogs have the potential to significantly alter cellular energy metabolism. The inhibition of mitochondrial respiration and gluconeogenesis by nandrolone points towards a broader capability of this steroid class to modulate core metabolic processes. However, further research is required to elucidate the specific effects of this compound on glycolysis and the TCA cycle in various cellular models.

Reporter Gene Assay Applications for Receptor Activity Evaluation

Reporter gene assays are valuable in vitro tools for determining the functional activity of compounds at specific nuclear receptors. These assays are particularly useful for characterizing the androgenic and estrogenic potential of steroidal molecules like estrane analogs.

In such an assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone-responsive elements (HREs). The binding of a ligand to its cognate receptor in the cell nucleus initiates a cascade that leads to the expression of the reporter gene, and the resulting signal (e.g., light emission) can be quantified to determine the compound's activity.

A study utilizing a reporter gene assay investigated the activity of 4-estrene-3α,17β-diol (estren), an analog of this compound. The results indicated that estren (B3131891) itself binds poorly to both the estrogen receptor (ER) and the androgen receptor (AR) in vitro. oup.com However, it potently regulated both direct and indirect androgen receptor-dependent effects on gene expression in osteoblasts. oup.com This was attributed to the conversion of estren to the potent androgen 19-nortestosterone by a 3α-hydroxysteroid dehydrogenase-like activity within the osteoblasts. oup.com

Interestingly, the study also revealed that estren could potently stimulate androgen receptor-dependent effects on gene expression through conventional estrogen-sensitive transcriptional elements (EREs) in osteoblasts. oup.com This suggests a complex, cell-type-specific mechanism of action for this estrane analog, which was elucidated through the use of reporter gene assays. The specific androgen antagonist, flutamide, was able to suppress the stimulation of both androgen response element (ARE)- and ERE-driven gene expression by estren, confirming the involvement of the androgen receptor. oup.com

Environmental Impact Research and Ecological Considerations

Occurrence and Fate of Estrane-Derived Compounds in the Environment

Synthetic steroids can enter the environment through various pathways, including municipal wastewater effluents, agricultural runoff from livestock operations where steroid growth promoters are used, and industrial discharges. Once in the aquatic environment, the fate of these compounds is governed by a combination of physical, chemical, and biological processes.

The persistence of a steroid in the environment is influenced by its chemical structure. While some natural estrogens can degrade relatively quickly, synthetic steroids are often designed to be more resistant to metabolism, which can lead to greater persistence in the environment. The lipophilic (fat-soluble) nature of many steroids means they have a tendency to sorb to organic matter in sediments and soils, which can act as both a sink and a long-term source of these compounds.

Table 1: Factors Influencing the Environmental Fate of Estrane-Derived Compounds

| Factor | Description |

| Photodegradation | Breakdown of the compound by sunlight. The effectiveness depends on the compound's structure and water clarity. |

| Biodegradation | Breakdown by microorganisms. This is a key removal process, but rates can vary significantly depending on environmental conditions (e.g., aerobic vs. anaerobic) and the microbial community present. |

| Sorption | Adhesion of the compound to particulate matter in water and soil. This can reduce the amount of the compound in the water column but can lead to accumulation in sediments. |

| Hydrolysis | Breakdown of the compound through reaction with water. This is generally not a significant degradation pathway for many steroid structures. |

Potential for Endocrine Disruption in Aquatic and Terrestrial Ecosystems

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the endocrine (hormone) systems of animals, including humans. nih.gov This interference can lead to adverse developmental, reproductive, neurological, and immune effects. nih.gov Steroid hormones are potent signaling molecules, and even at very low concentrations (nanograms per liter), synthetic steroids in the environment can have significant biological effects on wildlife. mdpi.com

The primary concern with many estrane-derived compounds is their ability to mimic or block the action of natural hormones. For aquatic organisms, continuous exposure to even low levels of EDCs in their habitat can lead to significant physiological changes.

Table 2: Documented Endocrine Disrupting Effects of Steroidal Compounds in Wildlife

| Affected Organism Group | Observed Effects |

| Fish | Feminization of male fish (production of vitellogenin, a female egg yolk protein), intersex characteristics (oocytes in testicular tissue), reduced fertility, and altered reproductive behaviors. |

| Amphibians | Developmental abnormalities, skewed sex ratios, and impaired metamorphosis. |

| Invertebrates | Disrupted reproduction and development in some species, such as mollusks and crustaceans. |

| Terrestrial Wildlife | Potential for reproductive impairment in animals that consume contaminated water or prey. |

The impact of a specific compound depends on its binding affinity to hormone receptors and its metabolic stability.

Biotransformation and Uptake of Estrane (B1239764) Steroids in Plants

Terrestrial ecosystems can be exposed to synthetic steroids through the application of biosolids (treated sewage sludge) and animal manure as fertilizers. Plants can absorb these compounds from the soil through their root systems. The extent of uptake and accumulation is dependent on the specific plant species, soil properties, and the physicochemical properties of the steroid.

Once inside the plant, steroids can undergo biotransformation, where they are metabolized into other compounds. These metabolic processes can either detoxify the compound or, in some cases, create metabolites with equal or greater biological activity. Research on the uptake of steroid hormones by plants has shown that these compounds can be translocated from the roots to the shoots and leaves. This raises concerns about the potential for entry into the food chain.

Studies on compounds structurally similar to estr-4-en-17-one, such as androst-4-ene-3,17-dione, have shown that microorganisms can play a significant role in their transformation in the environment. nih.govnih.gov For instance, microbial biotransformation is a key process in the production of other steroid intermediates. springernature.com

Mitigation Strategies for Environmental Release of Synthetic Steroids

Given the potential for ecological harm, various strategies are being explored to reduce the release of synthetic steroids into the environment. These strategies target different points in the lifecycle of these compounds, from their use to their disposal and treatment.

Table 3: Mitigation Strategies for Synthetic Steroid Contamination

| Strategy | Description |

| Advanced Wastewater Treatment | Upgrading conventional wastewater treatment plants to include advanced technologies like ozonation, activated carbon adsorption, and membrane filtration can significantly improve the removal of steroid hormones. |

| Source Control | Reducing the use of certain synthetic steroids where alternatives are available. This can also include take-back programs for unused pharmaceuticals. |

| Manure Management | Implementing best practices for the storage and application of animal manure to minimize runoff into waterways. This can include composting, which can enhance the degradation of steroids. |

| Phytoremediation | The use of specific plants to absorb and degrade contaminants from soil and water. This is an area of ongoing research for steroid compounds. |

| Bioremediation | Utilizing microorganisms with the ability to degrade specific steroid compounds. nih.gov This can be applied in wastewater treatment or for the remediation of contaminated sites. |

Effective mitigation will likely require a multi-faceted approach that combines technological solutions with improved management practices and regulatory oversight.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of steroid compounds, including estr-4-en-17-one, often involves complex multi-step processes. Future research aims to develop more efficient, cost-effective, and environmentally friendly synthetic routes. This includes exploring novel catalytic methods, such as those utilizing transition metals or organocatalysts, to improve stereoselectivity and yield while reducing reaction steps and waste generation afribary.com. The application of flow chemistry techniques is also being investigated to enable continuous synthesis, better control over reaction parameters, and potentially higher throughput afribary.com. Furthermore, biocatalytic approaches, leveraging engineered enzymes or microbial systems, offer a promising avenue for greener and more selective steroid modifications and syntheses, potentially leading to more sustainable production of estrane (B1239764) derivatives rsc.orgmdpi.comacs.org.

Advanced Structural-Activity Relationship Studies for Selective Target Engagement

Understanding how structural modifications to this compound influence its biological activity is crucial for designing targeted therapeutics or probes. Advanced structural-activity relationship (SAR) studies are vital for identifying key pharmacophores and optimizing interactions with specific biological targets, such as steroid hormone receptors or enzymes. Research is focusing on synthesizing and evaluating analogs with subtle structural changes to elucidate their binding affinities and functional effects. For instance, modifications to the A, B, C, or D rings, or the introduction of different functional groups, can significantly alter receptor selectivity and potency researchgate.netresearchgate.netmdpi.comnih.gov. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly employed to predict and guide the design of novel derivatives with enhanced selectivity and reduced off-target effects researchgate.netmdpi.com.

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring and Complex Mixture Analysis

The accurate and sensitive detection and quantification of this compound and its metabolites in complex matrices (e.g., biological fluids, environmental samples) rely on advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for identifying and quantifying these compounds due to its high sensitivity and selectivity thetruthaboutforensicscience.comhelsinki.fiacs.orgacs.orgrsc.org. High-resolution mass spectrometry (HR/AM) offers even greater specificity by resolving isotopic peaks and complex interferences, aiding in the analysis of intricate biological samples nih.gov. Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are also critical, particularly for doping control, as GC-C-IRMS can distinguish between endogenous and exogenous steroids based on carbon isotope ratios thetruthaboutforensicscience.comelementar.comthetruthaboutforensicscience.com. Emerging research explores the use of spectroscopic techniques for real-time monitoring of synthesis processes, potentially enabling immediate feedback and optimization of reaction conditions nih.gov.

Interdisciplinary Research Integrating Chemistry, Biology, and Environmental Science

The presence and impact of steroid compounds, including estrane derivatives, in the environment represent a significant area of interdisciplinary research. Studies are investigating the environmental fate, persistence, and ecotoxicological effects of these compounds, which can originate from pharmaceutical waste, agricultural runoff, and human/animal excretion researchgate.netresearchgate.netnih.govcore.ac.uknih.govpsu.eduresearchgate.net. This research integrates analytical chemistry for detection and quantification, biology to understand endocrine disruption mechanisms and effects on aquatic and terrestrial organisms, and environmental science to model transport and degradation pathways. Understanding the metabolism of steroids in biological systems is also crucial for assessing their environmental impact and for developing bioremediation strategies nih.govresearchgate.net.

Role of this compound and its Metabolites in Forensic and Doping Control Applications

This compound and related compounds are of significant interest in forensic science and anti-doping efforts. As synthetic steroids, they can be misused to enhance athletic performance, necessitating robust detection methods elementar.comthetruthaboutforensicscience.comresearchgate.netliu.eduthermofisher.comunesco.org. Doping control laboratories employ techniques like GC-MS and LC-MS/MS to identify banned substances and their metabolites in biological samples such as urine thetruthaboutforensicscience.comthetruthaboutforensicscience.comresearchgate.netthermofisher.comnih.gov. The Athlete Biological Passport (ABP) program, which monitors an athlete's biological variables over time, is also crucial for detecting steroid abuse by identifying deviations from an individual's baseline thetruthaboutforensicscience.comliu.eduthermofisher.com. The identification of specific metabolites is key to confirming the use of parent compounds and to distinguishing between endogenous and exogenous sources, especially with testosterone (B1683101) and related steroids thetruthaboutforensicscience.comelementar.comthetruthaboutforensicscience.comresearchgate.net. Forensic applications also extend to the analysis of these compounds in various matrices to support investigations bioscience.co.uk.

Compound List:

this compound

Testosterone

Methyltestosterone

Boldenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.